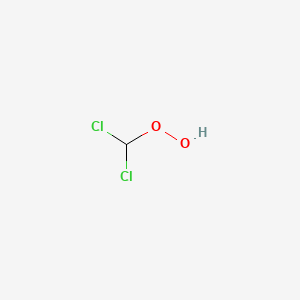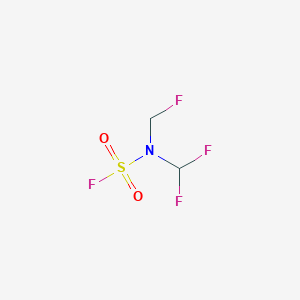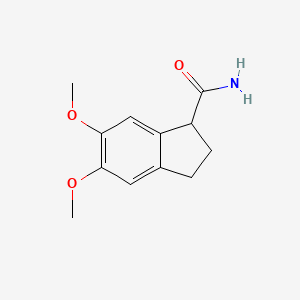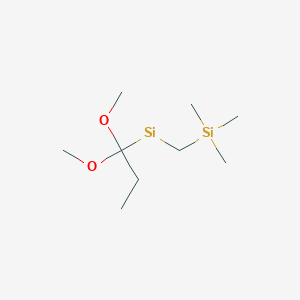![molecular formula C19H13ClN2S2 B14273335 4-Chloro-3-{[3-(methylsulfanyl)quinolin-4-yl]sulfanyl}quinoline CAS No. 135081-27-5](/img/structure/B14273335.png)
4-Chloro-3-{[3-(methylsulfanyl)quinolin-4-yl]sulfanyl}quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-{[3-(methylsulfanyl)quinolin-4-yl]sulfanyl}quinoline is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, features a unique structure with chloro and methylsulfanyl groups, which may contribute to its distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-{[3-(methylsulfanyl)quinolin-4-yl]sulfanyl}quinoline can be achieved through various synthetic routes. One common method involves the use of quinoline derivatives as starting materials. The synthesis typically includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.
Introduction of the Chloro Group: The chloro group can be introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through nucleophilic substitution reactions using methylthiol or related reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, automated synthesis, and purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3-{[3-(methylsulfanyl)quinolin-4-yl]sulfanyl}quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the quinoline ring or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, alkoxides, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its potential therapeutic applications in treating infectious diseases and cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 4-Chloro-3-{[3-(methylsulfanyl)quinolin-4-yl]sulfanyl}quinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: The compound may inhibit key enzymes involved in biological processes, leading to the disruption of cellular functions.
DNA Intercalation: The quinoline core may intercalate into DNA, interfering with DNA replication and transcription.
Reactive Oxygen Species (ROS) Generation: The compound may induce the production of ROS, leading to oxidative stress and cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloroquinoline: A simpler quinoline derivative with a chloro group.
3-Methylsulfanylquinoline: A quinoline derivative with a methylsulfanyl group.
4-Hydroxyquinoline: A quinoline derivative with a hydroxy group.
Uniqueness
4-Chloro-3-{[3-(methylsulfanyl)quinolin-4-yl]sulfanyl}quinoline is unique due to the presence of both chloro and methylsulfanyl groups, which may confer distinct chemical reactivity and biological activity compared to other quinoline derivatives. The combination of these functional groups may enhance its potential as a therapeutic agent and its versatility in chemical synthesis.
Propriétés
Numéro CAS |
135081-27-5 |
|---|---|
Formule moléculaire |
C19H13ClN2S2 |
Poids moléculaire |
368.9 g/mol |
Nom IUPAC |
4-chloro-3-(3-methylsulfanylquinolin-4-yl)sulfanylquinoline |
InChI |
InChI=1S/C19H13ClN2S2/c1-23-17-11-22-15-9-5-3-7-13(15)19(17)24-16-10-21-14-8-4-2-6-12(14)18(16)20/h2-11H,1H3 |
Clé InChI |
YZGZVOQFHIQDMR-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C2=CC=CC=C2N=C1)SC3=C(C4=CC=CC=C4N=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


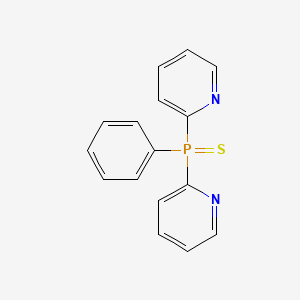
![(2R)-6-(2,6-dimethylpyridin-4-yl)-7-fluoro-2-methyl-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B14273258.png)
![N~3~-[2-(4-Amino-3-methylphenyl)ethyl]-beta-alaninamide](/img/structure/B14273271.png)
![1,1',3,3'-Tetraiodo-4H,4'H,6H,6'H-5,5'-spirobi[silolo[3,4-c]thiophene]](/img/structure/B14273298.png)

![Dihydroxyphosphanyl [dihydroxyphosphanyloxy(hydroxy)phosphanyl] hydrogen phosphite](/img/structure/B14273307.png)
